

Commercial Suppliers and Technical Guide for High-Purity Dimethyl Suberate

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Compound of Interest

Compound Name: *Dimethyl suberate*

Cat. No.: *B158621*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity **dimethyl suberate**, a versatile diester increasingly utilized in pharmaceutical research and drug development. This document outlines commercial suppliers, key chemical and physical properties, synthesis and purification methodologies, and significant applications, with a focus on its role as a crosslinking agent and a component in the synthesis of advanced drug delivery systems.

Commercial Availability of High-Purity Dimethyl Suberate

High-purity **dimethyl suberate** is readily available from several reputable chemical suppliers who cater to the research and pharmaceutical industries. These suppliers typically offer various grades and quantities, accompanied by certificates of analysis detailing the purity and key physical properties.

Table 1: Prominent Commercial Suppliers of High-Purity **Dimethyl Suberate**

Supplier	Purity Specification	Available Quantities	Notes
Sigma-Aldrich (Merck)	≥99%	25 g, 100 g, Bulk	Offers detailed product information and access to Certificates of Analysis. [1]
TCI America	>98.0% (GC)	25 mL, 500 mL, Bulk	Provides specifications and safety data sheets. [2]
Thermo Scientific (Alfa Aesar)	99%	25 g, 100 g	
BOC Sciences	Custom Synthesis Available	Research and Bulk Quantities	Specializes in providing a wide range of services to the pharmaceutical industry, including custom synthesis. [3]
Penta International	Not specified	Bulk	A supplier for various chemical applications, including flavor and fragrance. [3]
Santa Cruz Biotechnology	Not specified	Research Quantities	Provides biochemicals for research purposes. [4]

Physicochemical Properties and Specifications

Dimethyl suberate, also known as dimethyl octanedioate, is the dimethyl ester of suberic acid. Its chemical structure and properties make it a valuable intermediate in various chemical syntheses.[\[5\]](#)

Table 2: Key Physicochemical Data of High-Purity **Dimethyl Suberate**

Property	Value	Reference
CAS Number	1732-09-8	[5]
Molecular Formula	C ₁₀ H ₁₈ O ₄	[6]
Molecular Weight	202.25 g/mol	[6]
Appearance	Clear, colorless to slightly yellow liquid	[2]
Purity (Typical)	≥98% to 99% (by GC)	[1][2]
Boiling Point	268 °C (lit.)	[1]
Density	1.014 g/mL at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.432 (lit.)	[1]
Solubility	Soluble in organic solvents such as ethanol and ether; limited solubility in water.[5]	
Storage Temperature	2-8°C	[1]

Analytical Methods for Purity Determination: The purity of **dimethyl suberate** is typically determined by gas chromatography (GC), often coupled with mass spectrometry (GC-MS) for impurity identification.[7] Other analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are also employed for structural confirmation and quantification.[7]

Synthesis and Purification Protocols

High-purity **dimethyl suberate** is typically synthesized through the esterification of suberic acid with methanol.

Experimental Protocol: Synthesis of Dimethyl Suberate via Fischer Esterification

Objective: To synthesize **dimethyl suberate** from suberic acid and methanol using an acid catalyst.

Materials:

- Suberic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or other suitable acid catalyst
- Sodium bicarbonate (saturated solution)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask, dissolve suberic acid in an excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

- Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain crude **dimethyl suberate**.

Purification of Dimethyl Suberate

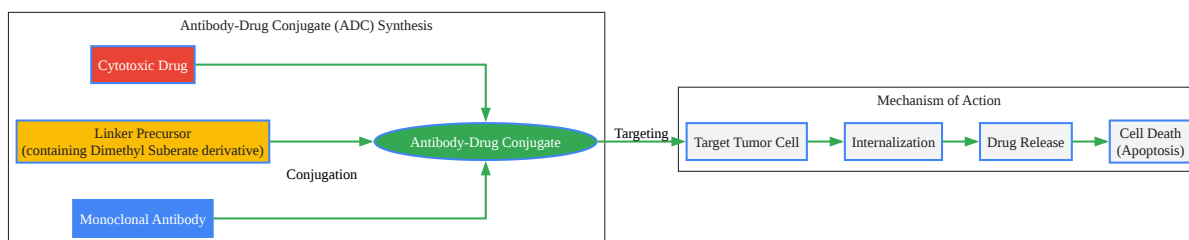
For applications requiring high purity, the crude **dimethyl suberate** can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent at low temperatures.^[8]

Applications in Drug Development

Dimethyl suberate and its derivatives are valuable tools in drug development, primarily utilized as crosslinking agents and as linkers in the synthesis of complex drug delivery systems.

Role in Antibody-Drug Conjugates (ADCs)

Dicarboxylic acid esters are key components in the design of linkers for antibody-drug conjugates (ADCs).^[9] ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker connects the antibody to the drug and is designed to be stable in circulation but to release the drug upon internalization into the target cell. Dicarboxylic acid esters can be incorporated into these linkers to provide a stable, defined-length spacer between the antibody and the cytotoxic payload.^[10]

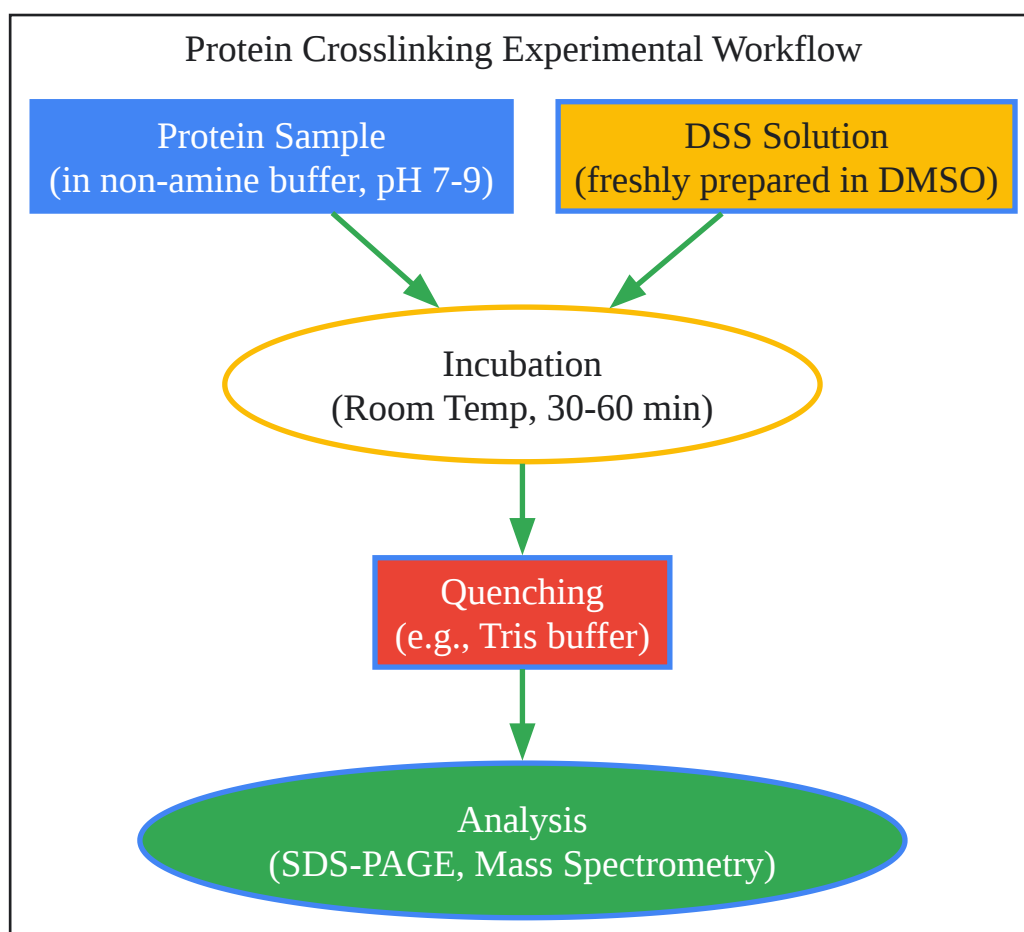


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Caption: Workflow of ADC synthesis and its mechanism of action.

Protein Crosslinking Studies

Homobifunctional crosslinking agents are essential for studying protein-protein interactions and protein quaternary structure. While **dimethyl suberate** itself is not a crosslinker, it is a precursor to the widely used crosslinking agent disuccinimidyl suberate (DSS). DSS contains a suberate backbone and reacts with primary amines (such as the side chains of lysine residues) on proteins to form stable amide bonds.^{[11][12]} The fixed distance of the suberate spacer arm (11.4 Å) provides spatial information about the proximity of the crosslinked amino acid residues.



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Caption: A typical experimental workflow for protein crosslinking using DSS.

Biomedical Polymers and Drug Delivery

Dimethyl suberate can be used as a monomer or a plasticizer in the synthesis of biodegradable and biocompatible polymers for biomedical applications.[13] These polymers can be formulated into nanoparticles, microparticles, or hydrogels for the controlled release of therapeutic agents.[14][15] The ester linkages in the polymer backbone derived from **dimethyl suberate** are susceptible to hydrolysis, leading to the degradation of the polymer and the gradual release of the encapsulated drug. The biocompatibility of such polymers is a critical factor and needs to be thoroughly evaluated.[16][17][18][19]

Experimental Protocol: Protein Crosslinking with a Dimethyl Suberate-Derived Crosslinker (DSS)

This protocol is adapted from standard procedures for using disuccinimidyl suberate (DSS) to crosslink proteins.^{[1][20]}

Objective: To covalently crosslink interacting proteins in a sample using DSS.

Materials:

- Disuccinimidyl suberate (DSS)
- Dry dimethyl sulfoxide (DMSO)
- Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, bicarbonate/carbonate buffer) at pH 7-9
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
- SDS-PAGE reagents and equipment
- Mass spectrometer (optional)

Procedure:

- **Preparation of DSS Stock Solution:** Immediately before use, dissolve DSS in DMSO to a final concentration of 25-50 mM. DSS is moisture-sensitive and should be handled accordingly.
- **Protein Sample Preparation:** Ensure the protein sample is in an amine-free buffer at a concentration suitable for crosslinking (typically 0.1-5 mg/mL).
- **Crosslinking Reaction:** Add the DSS stock solution to the protein sample to achieve a final DSS concentration in the range of 0.25-5 mM. The optimal concentration will depend on the specific proteins and their concentrations and should be determined empirically. A 20- to 50-fold molar excess of crosslinker to protein is often a good starting point.^[1]

- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DSS.
- Analysis: Analyze the crosslinked products by SDS-PAGE. Crosslinked proteins will appear as higher molecular weight bands. For identification of crosslinked peptides and interaction sites, the sample can be further processed for analysis by mass spectrometry.

Conclusion

High-purity **dimethyl suberate** is a readily accessible and versatile chemical building block with significant applications in the fields of pharmaceutical research and drug development. Its utility as a precursor for crosslinking agents and as a component in the synthesis of linkers for antibody-drug conjugates underscores its importance for scientists and researchers working on novel therapeutic strategies. The information and protocols provided in this guide are intended to serve as a valuable resource for the effective utilization of **dimethyl suberate** in a laboratory setting.

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Phone: (601) 213-4426

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